molecular formula C19H15N5 B2995196 2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338418-45-4

2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2995196
CAS No.: 338418-45-4
M. Wt: 313.364
InChI Key: UHKYRYHKGKVNIQ-CXUHLZMHSA-N
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Description

The compound 2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile features a pyrazolo[1,5-a]pyrimidine core substituted with cyano groups at positions 3 and 1Z-eth-1-en-1-yl, along with a 4-methylphenyl moiety. This structure combines electron-withdrawing cyano groups and aromatic systems, which may enhance stability and reactivity.

Properties

IUPAC Name

2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-12-4-6-15(7-5-12)9-16(10-20)18-17(11-21)19-22-13(2)8-14(3)24(19)23-18/h4-9H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKYRYHKGKVNIQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NN3C(=CC(=NC3=C2C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NN3C(=CC(=NC3=C2C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate, which is then cyclized with 3,5-dimethylpyrazole . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions are carefully monitored to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methylphenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Compound 11a (): A (2Z)-2-(2,4,6-trimethylbenzylidene)-substituted pyrimidine with dual cyano groups. Key differences: Lacks the eth-1-en-1-yl linker and 5,7-dimethyl substitution present in the target compound. Physical properties: Melting point (243–246°C), yield (68%) .
  • Compound 11b (): Features a 4-cyanobenzylidene group.

Pyrano[2,3-c]pyrazole Carbonitriles

  • Compound 3s (): A pyrano-pyrazole with chlorophenyl and methoxyphenyl substituents. Structural contrast: The pyrano ring system differs from the pyrazolo-pyrimidine core, but both share a carbonitrile group. Yield and stability: 80% yield, m.p. 170.7–171.2°C, indicating moderate thermal stability .

Triazolo-Pyrimidines and Pyrazole-4-carbonitriles

  • Compound 16a (): A triazolo[1,5-c]pyrimidine with fluorophenyl and nitrophenyl groups.
    • Key contrast : The fused triazolo-pyrimidine system introduces additional nitrogen atoms, increasing polarity.
    • Thermal stability : Melting point >340°C, significantly higher than the target compound’s likely range .
  • Compound 15a (): A pyrazole-4-carbonitrile with ethoxymethyleneamino and fluorophenyl groups. Reactivity: The ethoxymethyleneamino group may participate in cyclization reactions, unlike the target compound’s rigid enyne system .

Bis-Pyridine Carbonitriles

  • Compound 4a (): A bis[2-amino-6-(aryl)nicotinonitrile] with furyl substituents. Comparison: The bis-pyridine structure offers extended conjugation but lacks the pyrazolo-pyrimidine core.

Imidazo[1,2-a]pyridine Derivatives

  • Compound 1l (): A tetrahydroimidazo-pyridine with cyano and nitrophenyl groups. Structural divergence: The imidazo-pyridine core differs in ring arrangement but shares nitrile functionality. Physical data: m.p. 243–245°C, yield 51%, highlighting moderate synthetic efficiency .

Data Tables

Table 1: Physical and Spectral Properties of Analogs

Compound ID Core Structure Substituents m.p. (°C) Yield (%) Molecular Formula Key Spectral Features (IR, NMR)
Target Compound Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl; 3-CN; Z-cyano-enyl N/A N/A C₂₁H₁₆N₆ Anticipated CN stretches (~2220 cm⁻¹)
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene; 6-CN 243–246 68 C₂₀H₁₀N₄O₃S 1H NMR: δ 7.94 (=CH)
3s () Pyrano[2,3-c]pyrazole 2-Chlorophenyl; 3-methyl; 5-CN 170–171 80 C₂₁H₁₇ClN₄O₂ 1H NMR: δ 11.49 (NH)
16a () Triazolo[1,5-c]pyrimidine 4-Fluorophenyl; 4-nitrophenyl >340 N/A C₂₃H₁₂FN₇O₂ High thermal stability
4a () Bis-pyridine 5-Methylfuran; 2-amino; 6-CN N/A N/A C₂₄H₁₈N₆O₂ Antimicrobial activity
1l () Imidazo[1,2-a]pyridine 4-Nitrophenyl; 8-CN; diethyl ester 243–245 51 C₂₉H₂₅N₅O₇ HRMS: m/z 564.1463

Research Findings and Implications

  • Structural Effects on Stability: Electron-withdrawing groups (e.g., CN in 11b ) and fused nitrogen rings (e.g., 16a ) correlate with higher melting points, suggesting the target compound’s 5,7-dimethyl and dual cyano groups may enhance thermal stability.
  • Synthetic Efficiency : Yields for pyrazolo-pyrimidine analogs (e.g., 68% for 11a ) are comparable to other heterocycles, indicating feasible scalability for the target compound.
  • Biological Potential: Bis-pyridine derivatives () show antimicrobial activity, implying the target compound’s pyrazolo-pyrimidine core could be optimized for similar applications .
  • Spectral Signatures : Consistent CN IR stretches (~2220 cm⁻¹) across analogs (e.g., 11a , 1l ) validate the target compound’s expected spectral profile.

Biological Activity

The compound 2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS Number: 338418-45-4) is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N5C_{19}H_{15}N_5, with a molecular weight of 289.30 g/mol. The structure features a cyano group, a pyrazolo-pyrimidine framework, and a methylphenyl substituent which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant antiviral properties. For instance, related compounds have been investigated as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, suggesting that the target compound may also possess similar antiviral mechanisms. The structure-activity relationship (SAR) analysis shows that modifications in the cyano and methyl groups can enhance antiviral efficacy against HCV .

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes. For example, it may interact with various targets involved in cellular signaling pathways. Inhibitory assays indicate potential activity against enzymes like butyrylcholinesterase (BChE), which is relevant in neurodegenerative conditions . The IC50 values for enzyme inhibition can provide insights into its potency compared to established inhibitors.

Enzyme IC50 Value Reference
Butyrylcholinesterase46.42 µM
Acetylcholinesterase157.31 µM

The proposed mechanism of action involves the binding of the compound to specific enzyme active sites or receptor sites, leading to modulation of their activity. The presence of the cyano and dimethyl groups likely enhances interaction with target proteins, influencing various cellular pathways such as apoptosis and inflammation .

Case Studies

Several case studies have explored the therapeutic potential of pyrazolo-pyrimidine derivatives:

  • Anticancer Activity : A study demonstrated that similar compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential use in oncology .
  • Neuroprotective Effects : Research indicates that derivatives can protect neuronal cells from oxidative stress by modulating cholinergic signaling pathways, which may be beneficial in treating conditions like Alzheimer's disease .
  • Immunomodulatory Effects : Some derivatives have shown immunomodulatory properties by influencing T cell activation and cytokine production, highlighting their potential in autoimmune diseases .

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